1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol
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Overview
Description
1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol is a versatile chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . This compound is characterized by the presence of a pyrrolidine ring, an amino group, and a tertiary alcohol group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol involves several synthetic routes. One common method is the reaction of 3-aminopyrrolidine with 2-methylpropan-2-ol under specific reaction conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities.
Chemical Reactions Analysis
1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol has a wide range of scientific research applications, including:
Biology: The compound is utilized in the study of biological processes and as a precursor in the synthesis of biologically active molecules.
Industry: The compound is used in the production of materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar chemical properties.
Amino alcohols: Compounds with both amino and alcohol functional groups, which have comparable reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8(2,11)6-10-4-3-7(9)5-10/h7,11H,3-6,9H2,1-2H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMURYIBJNVHLD-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCC(C1)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CN1CC[C@@H](C1)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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